molecular formula C6H11ClS2 B8539839 4-(Chloromethyl)-2,2-dimethyl-1,3-dithiolane CAS No. 6008-74-8

4-(Chloromethyl)-2,2-dimethyl-1,3-dithiolane

Cat. No. B8539839
Key on ui cas rn: 6008-74-8
M. Wt: 182.7 g/mol
InChI Key: SGFKSWJIHZQDSJ-UHFFFAOYSA-N
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Patent
US04702763

Procedure details

To a solution of 3.46 g (0.021 mole) of 2,2-dimethyl-4-hydroxymethyl-1,3-dithiolan in 15 mL of toluene was added dropwise 2.35 g (0.020 mole) of thionyl chloride, and the mixture was heated gradually to 80°-85° C., maintained at that temperature for 0.75 hour, then stirred at room temperature for 16 hours. The mixture was filtered, and the filtrate concentrated to dryness at 60° C./100 mm Hg to give a residual oil. Distillation of the oil gave 1.81 g of product, bp 75°-78° C./1.25-1.35 mm Hg.
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[S:6][CH:5]([CH2:7]O)[CH2:4][S:3]1.S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1>[Cl:12][CH2:7][CH:5]1[CH2:4][S:3][C:2]([CH3:9])([CH3:1])[S:6]1

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
CC1(SCC(S1)CO)C
Name
Quantity
2.35 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated gradually to 80°-85° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 0.75 hour
Duration
0.75 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness at 60° C./100 mm Hg
CUSTOM
Type
CUSTOM
Details
to give a residual oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC1SC(SC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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